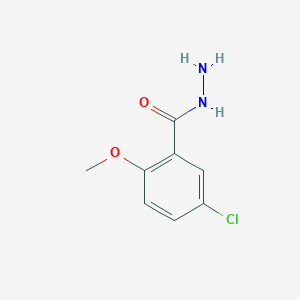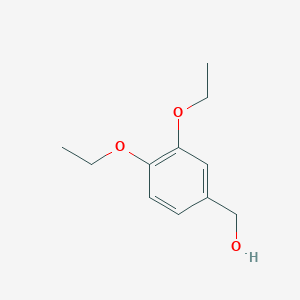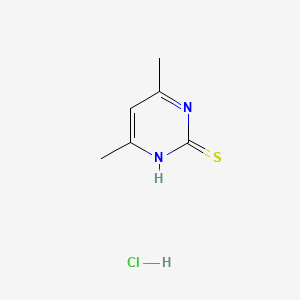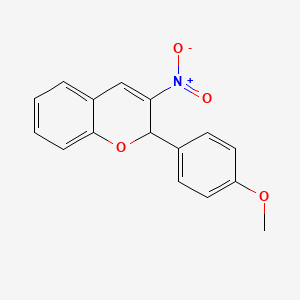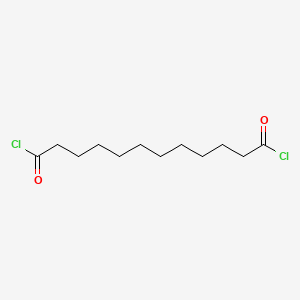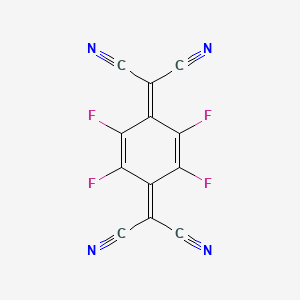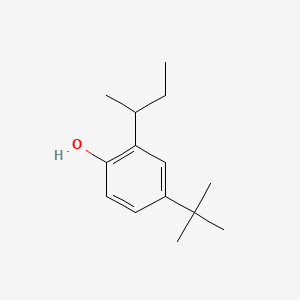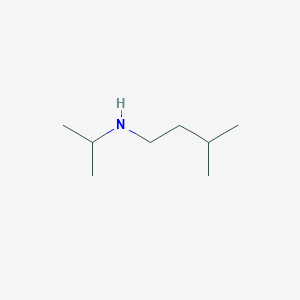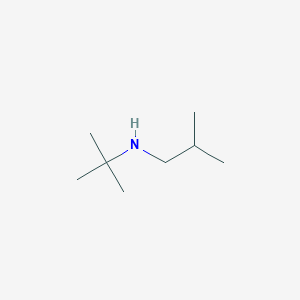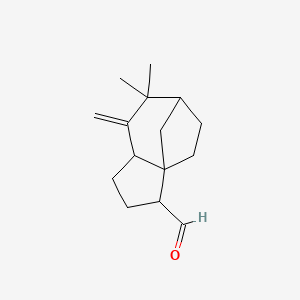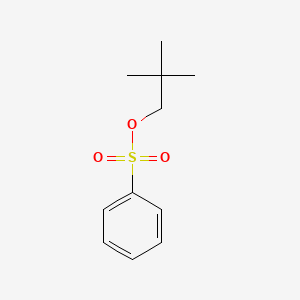
Neopentyl benzenesulfonate
Vue d'ensemble
Description
Neopentyl benzenesulfonate is a chemical compound with the molecular formula C11H16O3S . It is also known by other names such as 2,2-dimethylpropyl benzenesulfonate, Benzenesulfonic Acid Neopentyl Ester, and Neopentylbenzenesulfonate .
Synthesis Analysis
The synthesis of Neopentyl benzenesulfonate has been reported in the literature . For instance, a regioregular head-to-tail (HT)-type polythiophene was synthesized by the deprotonative nickel-catalyzed cross-coupling polymerization of 2-chlorothiophene bearing a neopentyl benzenesulfonate group at the 3-position .Molecular Structure Analysis
The molecular weight of Neopentyl benzenesulfonate is 228.31 g/mol . The IUPAC name for this compound is 2,2-dimethylpropyl benzenesulfonate . The InChI and Canonical SMILES representations provide more details about its molecular structure .Chemical Reactions Analysis
The reactions of neopentyl radicals in an oxidizing environment have been studied . For instance, unimolecular dissociation of a neopentyl radical to isobutene and methyl radical is competitive with the neopentyl association with O2 .Physical And Chemical Properties Analysis
Neopentyl benzenesulfonate has a molecular weight of 228.31 g/mol, an XLogP3-AA of 2.9, and a topological polar surface area of 51.8 Ų . It has no hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds .Applications De Recherche Scientifique
Transition Metal-Catalyzed Cross-Coupling Reactions
Neopentyl benzenesulfonates are used in nickel-catalyzed cross-coupling reactions with methyl and primary alkylmagnesium bromides. This results in the production of alkylarenes in good yields, indicating the potential of alkyloxysulfonyl groups as alternatives to halides and triflates in certain reactions (Cho et al., 2005).
Synthesis of Unsymmetrical Terphenyls
Sequential transition metal-catalyzed cross-coupling reactions of neopentyl bromobenzenesulfonates with arylboronic acids and arylmagnesium bromides have been utilized for preparing unsymmetrical terphenyl derivatives. This demonstrates the utility of biphenylsulfonates in these reactions, offering a route for the synthesis of complex organic compounds (Cho et al., 2004).
Synthesis of Aromatic Compounds
Neopentyl arenesulfonates are involved in nickel 0-catalyzed cross-coupling reactions with aryl Grignard reagents, leading to high yields of aromatic compounds. This highlights their role as electrophilic aryl group sources in metal-catalyzed cross-coupling reactions (Cho et al., 2003).
Hydrogenolysis of Arenesulfonates
Neopentyl arenesulfonates undergo hydrogenolysis in the presence of secondary alkylmagnesium chlorides and nickel catalysts. This process represents an efficient method for removing sulfur-containing groups from aromatic compounds (Kim et al., 2007).
Nucleophilic Substitution Reactions
Neopentyl chloromethanesulfonate reacts with benzonaphthyridines through vicarious nucleophilic substitution and annelation pathways. This is key in understanding the behavior of carbanions in such reactions (Bachowska, 2002).
Stability in Drug Candidates
The benzenesulfonate salt of a novel anti-MRSA carbapenem antibiotic, which is stable and nonhygroscopic, highlights the potential of neopentyl benzenesulfonates in pharmaceuticals. This stability is crucial for long-term storage of such compounds (Antonucci et al., 2002).
Orientations Futures
Neopentyl benzenesulfonate and related compounds have potential applications in various fields. For instance, BASF plans to supply Neopentyl Glycol from Zhanjiang to KHUA, which is planning to build a 100KT/a production plant for high-end powder coatings resins . This partnership will help to meet the growing demand for eco-friendly powder coatings in China and the wider Asia Pacific region .
Propriétés
IUPAC Name |
2,2-dimethylpropyl benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3S/c1-11(2,3)9-14-15(12,13)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIQNCSAQGGKRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338118 | |
| Record name | Neopentyl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neopentyl benzenesulfonate | |
CAS RN |
75620-67-6 | |
| Record name | Neopentyl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



